Cas no 13389-09-8 (8-Amino-2’-deoxyadenosine)

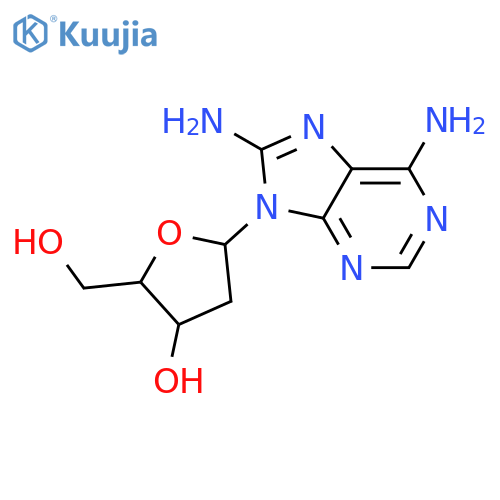

8-Amino-2’-deoxyadenosine structure

商品名:8-Amino-2’-deoxyadenosine

8-Amino-2’-deoxyadenosine 化学的及び物理的性質

名前と識別子

-

- Adenosine,8-amino-2'-deoxy- (9CI)

- 8-AMINO-2’-DEOXYADENOSINE

- 8-AMINO-2'-DEOXYADENOSINE

- 8-amino-2'deoxyadenosine

- SCHEMBL658005

- (2R,3S,5R)-5-(6,8-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- KHQCCEUMCUSZKM-KVQBGUIXSA-N

- NSC 101167

- 8-Amino-dA

- (2R,3S,5R)-5-(6,8-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- 13389-09-8

- 9H-Purine, 6,8-diamino-9-(2-deoxy-beta-D-ribofuranosyl)-

- (2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- 8-Amino-2’-deoxyadenosine

-

- インチ: InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)

- InChIKey: KHQCCEUMCUSZKM-UHFFFAOYSA-N

- ほほえんだ: OCC1C(O)CC(N2C(N)=NC3=C(N=CN=C23)N)O1

計算された属性

- せいみつぶんしりょう: 266.11300

- どういたいしつりょう: 266.112738

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.9

- トポロジー分子極性表面積: 145

じっけんとくせい

- 密度みつど: 2.08

- ふってん: 698.2°Cat760mmHg

- フラッシュポイント: 376°C

- 屈折率: 1.935

- PSA: 145.33000

- LogP: -0.20620

8-Amino-2’-deoxyadenosine セキュリティ情報

8-Amino-2’-deoxyadenosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Amino-2’-deoxyadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A614435-25mg |

8-Amino-2’-deoxyadenosine |

13389-09-8 | 25mg |

$ 638.00 | 2023-04-19 | ||

| TRC | A614435-10mg |

8-Amino-2’-deoxyadenosine |

13389-09-8 | 10mg |

$ 270.00 | 2023-04-19 | ||

| TRC | A614435-50mg |

8-Amino-2’-deoxyadenosine |

13389-09-8 | 50mg |

$ 1235.00 | 2023-04-19 | ||

| TRC | A614435-5mg |

8-Amino-2’-deoxyadenosine |

13389-09-8 | 5mg |

$ 161.00 | 2023-04-19 |

8-Amino-2’-deoxyadenosine 関連文献

-

1. Chapter 7. Natural polymers – chemistryHarri L?nnberg Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1999 95 207

13389-09-8 (8-Amino-2’-deoxyadenosine) 関連製品

- 2096-10-8(2-Amino Adenosine)

- 3868-33-5(8-Aminoadenosine)

- 16373-93-6(2'-deoxy-adenosine;hydrate)

- 4097-22-7(2',3'-Dideoxyadenosine)

- 131265-35-5(8-Azido-2’-deoxyadenosine)

- 34079-68-0(2,6-Diaminopurine arabinoside)

- 958-09-8(Deoxyadenosine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量